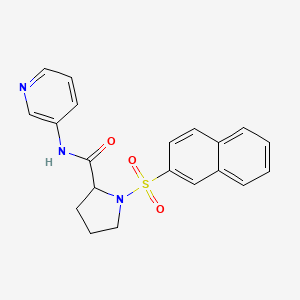![molecular formula C19H22N2O2S B5304436 8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5304436.png)
8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This spirocyclic compound has a unique structure that makes it a promising candidate for drug discovery and development.6]undecan-9-one.
Mécanisme D'action
The mechanism of action of 8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is not yet fully understood. However, several studies have suggested that it may act by inhibiting the activity of specific enzymes involved in cancer cell proliferation and bacterial cell growth. It has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one have been extensively studied. It has been reported to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent. Additionally, it has been shown to have a broad-spectrum antibacterial activity, making it a promising candidate for the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one in lab experiments include its potent activity against cancer cells and bacteria, low toxicity towards normal cells, and its unique spirocyclic structure. However, the limitations of using this compound include its complex synthesis method, limited availability, and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of more efficient and cost-effective synthesis methods.
3. Evaluation of the potential of this compound as a drug candidate for the treatment of cancer and bacterial infections.
4. Investigation of the structure-activity relationship of this compound to optimize its pharmacological properties.
5. Exploration of the potential of this compound in other scientific research applications, such as material science and catalysis.
Conclusion:
In conclusion, 8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is a promising compound with potential applications in various scientific research fields. Its unique spirocyclic structure, potent activity against cancer cells and bacteria, and low toxicity towards normal cells make it a promising candidate for drug discovery and development. However, further studies are needed to fully understand its mechanism of action and optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of 8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is a complex process that involves several steps. The most common method used for the synthesis of this compound is the reaction of 2-phenyl-4-chloromethyl-1,3-thiazole with 1-amino-8-hydroxy-3,6-dioxaoctane in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux conditions to obtain the desired product. Several modifications to this method have been reported in the literature, including the use of different bases, solvents, and reaction conditions.
Applications De Recherche Scientifique
8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one has shown promising results in various scientific research applications. One of the most significant applications of this compound is in drug discovery and development. It has been reported to exhibit potent antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has shown potential as an antibacterial agent against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
9-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-17-7-9-19(8-4-12-23-19)10-11-21(17)13-16-14-24-18(20-16)15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJALIQURVKHWDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(CC2)CC3=CSC(=N3)C4=CC=CC=C4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-Phenyl-1,3-thiazol-4-YL)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5304358.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5304371.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5304379.png)
![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-pyridin-4-ylpiperidine-4-carboxamide](/img/structure/B5304381.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5304382.png)
![7-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5304391.png)
![3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4-phenyl-1H-pyrazol-5-amine](/img/structure/B5304396.png)
![5-({5-[(4-chlorophenoxy)methyl]-2-furyl}methylene)-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5304412.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5304417.png)
![N-(2-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5304419.png)
![3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5304427.png)
![1-(1-{[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-yl)methanamine](/img/structure/B5304438.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1-ethyl-4,6-dimethylpyridin-2(1H)-one](/img/structure/B5304445.png)
